molecular formula C9H14O2 B2939153 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde CAS No. 1935013-79-8

4-(Prop-2-en-1-yl)oxane-4-carbaldehyde

Cat. No.: B2939153
CAS No.: 1935013-79-8
M. Wt: 154.209
InChI Key: AGVBKRKJXDGXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Prop-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of an oxane ring substituted with a prop-2-en-1-yl group and an aldehyde functional group at the fourth position.

Scientific Research Applications

4-(Prop-2-en-1-yl)oxane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-4-(prop-2-en-1-yl)oxane with an oxidizing agent to introduce the aldehyde functional group . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The prop-2-en-1-yl group may also participate in hydrophobic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-en-1-yl)oxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(Prop-2-en-1-yl)oxane-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4-(Prop-2-en-1-yl)oxane-4-thiol: Similar structure but with a thiol group instead of an aldehyde.

Uniqueness

4-(Prop-2-en-1-yl)oxane-4-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-prop-2-enyloxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-9(8-10)4-6-11-7-5-9/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVBKRKJXDGXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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